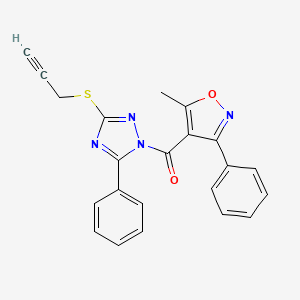

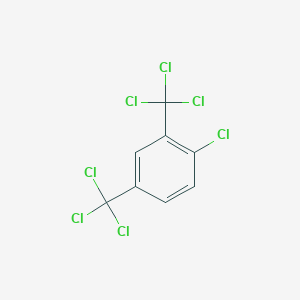

2,4-Bis(trichloromethyl)-chlorobenzene, 90%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Bis(trichloromethyl)-chlorobenzene, or Dichlorodiphenyltrichloroethane (DDT), is a synthetic organic compound that was developed in the early 1940s and is widely used in agriculture, public health, and medical applications. DDT is a chlorinated hydrocarbon and is a persistent environmental pollutant. It is a colorless, crystalline solid that is soluble in organic solvents, but insoluble in water. DDT is a powerful insecticide, and has been used to control insect-borne diseases such as malaria and typhus. DDT is also used in public health campaigns to control fleas, ticks, and other insects that can transmit disease.

Mechanism of Action

2,4-Bis(trichloromethyl)-chlorobenzene, 90% acts as an insecticide by disrupting the normal functioning of the nervous system of insects. It binds to the nerve cells of insects and interferes with the transmission of nerve signals. This results in paralysis and death of the insect. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% is a contact insecticide, meaning it must come into contact with the insect in order to be effective.

Biochemical and Physiological Effects

2,4-Bis(trichloromethyl)-chlorobenzene, 90% is highly toxic to humans and other animals, and can cause a variety of adverse effects. Exposure to 2,4-Bis(trichloromethyl)-chlorobenzene, 90% can cause liver and kidney damage, as well as damage to the reproductive system. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% is a known endocrine disruptor and can cause changes in hormone levels, which can lead to reproductive problems and developmental abnormalities. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% is also a carcinogen, and long-term exposure can increase the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Bis(trichloromethyl)-chlorobenzene, 90% in laboratory experiments include its low cost, ease of use, and wide availability. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of using 2,4-Bis(trichloromethyl)-chlorobenzene, 90% in laboratory experiments is its toxicity. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% is highly toxic to humans and other animals, and proper safety protocols must be followed when handling and disposing of the chemical.

Future Directions

There are a number of possible future directions for research on 2,4-Bis(trichloromethyl)-chlorobenzene, 90%. One area of research is the development of more effective methods of controlling insect-borne diseases, such as malaria and typhus, without the use of 2,4-Bis(trichloromethyl)-chlorobenzene, 90%. Other areas of research include the development of more effective methods of removing 2,4-Bis(trichloromethyl)-chlorobenzene, 90% from the environment, as well as the development of new uses for 2,4-Bis(trichloromethyl)-chlorobenzene, 90%, such as in the synthesis of other compounds. Additionally, more research is needed to better understand the biochemical and physiological effects of 2,4-Bis(trichloromethyl)-chlorobenzene, 90% on humans, and to develop effective treatments for 2,4-Bis(trichloromethyl)-chlorobenzene, 90% poisoning.

Synthesis Methods

2,4-Bis(trichloromethyl)-chlorobenzene, 90% is synthesized by the reaction of chlorobenzene and trichloromethyl chloride in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction proceeds in two steps. In the first step, the base reacts with the trichloromethyl chloride to form an intermediate, which then reacts with the chlorobenzene to form the desired product, 2,4-Bis(trichloromethyl)-chlorobenzene, 90%. The reaction is highly exothermic and is typically carried out at a temperature of 70-80°C.

Scientific Research Applications

2,4-Bis(trichloromethyl)-chlorobenzene, 90% has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as polychlorinated biphenyls (PCBs), and it is also used to study the effects of chlorinated hydrocarbons on the environment. 2,4-Bis(trichloromethyl)-chlorobenzene, 90% has been used in studies of the effects of pesticides on wildlife, and it has been used to study the effects of exposure to 2,4-Bis(trichloromethyl)-chlorobenzene, 90% on humans.

properties

IUPAC Name |

1-chloro-2,4-bis(trichloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCWNMIXCBFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha,alpha,alpha,alpha',alpha',alpha'-4-heptachloro-m-xylene | |

CAS RN |

27260-64-6 |

Source

|

| Record name | 4-Chloro-1,3-bis(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)

![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)